3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile
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Overview
Description
3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is a compound that features a triazole ring, a formyl group, and a benzonitrile moiety. This compound is part of the larger family of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile typically involves a multi-step processThis reaction involves the cycloaddition of an organic azide with an alkyne to form the 1,2,3-triazole ring . The formyl group can be introduced through subsequent oxidation or hydrolysis steps .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring the safety and environmental compliance of the processes.
Chemical Reactions Analysis
Types of Reactions
3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 3-(4-Carboxy-1H-1,2,3-triazol-1-yl)benzonitrile.
Reduction: 3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzylamine.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar biological activities.
1,2,3-Triazole: A closely related compound with a different substitution pattern.
Uniqueness
3-(4-Formyl-1H-1,2,3-triazol-1-yl)benzonitrile is unique due to the presence of both a formyl group and a benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
916150-99-7 |
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Molecular Formula |
C10H6N4O |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(4-formyltriazol-1-yl)benzonitrile |
InChI |
InChI=1S/C10H6N4O/c11-5-8-2-1-3-10(4-8)14-6-9(7-15)12-13-14/h1-4,6-7H |
InChI Key |
ZYOKUHZAIVLERG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(N=N2)C=O)C#N |
Origin of Product |
United States |
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